molecular formula C16H25NO3 B1665871 Axomadol CAS No. 187219-95-0

Axomadol

Cat. No. B1665871
M. Wt: 279.37 g/mol
InChI Key: LQJLLAOISDVBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axomadol hydrochloride has an effect on pupil diameter and nociception in healthy subjects.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Summary of the Application

Axomadol, an analgesic agent administered as a racemic mixture, has opioid agonistic properties and inhibitory effects on the reuptake of monoamines . It provides a framework to study the ‘in vivo’ contribution of these two components to the analgesic effects .

Methods of Application or Experimental Procedures

In a study, healthy subjects (n = 74) received either placebo or axomadol orally at doses ranging from 66 mg to 225 mg following multiple dosing regimens in two separate clinical trials . Plasma concentrations of the two enantiomers of axomadol and their metabolites, and PD responses were measured at specific times . The population analysis was performed using NONMEM 7.2 .

Results or Outcomes

The kinetics of the parent drug and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed . The SS parent compound elicited a plasma concentration-dependent increase in pupil diameter . The predicted effect site concentrations of the RR O-demethyl metabolite decreased the pupil diameter linearly . An additive model, integrating the net effect on pupil diameter, described adequately the reduction in pain with a linear function . The PK/PD model revealed that each 0.5 mm change in pupil diameter is associated with a 10% decrease in cold pressor area under the concentration-time curve effects .

Treatment of Chronic Low Back Pain

Summary of the Application

Axomadol has been studied for its potential application in the treatment of moderate to severe chronic low back pain .

Methods of Application or Experimental Procedures

In a clinical trial, subjects with moderate to severe chronic low back pain were administered Axomadol . The specific dosages, frequency, and duration of treatment would be determined by the study protocol. Typically, these details are not publicly available until the study is completed and the results are published.

Results or Outcomes

The specific results of this study are not available as the detailed description of the study is not provided . However, the aim of such studies is generally to determine the efficacy and safety of the drug . This would involve monitoring the subjects for a reduction in their pain levels and any side effects they might experience.

properties

IUPAC Name

6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJLLAOISDVBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461720, DTXSID50870174
Record name 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axomadol hydrochloride

CAS RN

454221-09-1, 187219-99-4
Record name 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,3R,6R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10 g (0.036 mol) of the crude product (IV) in 36.5 ml tetrahydrofuran was added dropwise at +2° C. with stirring to a solution of 1.36 g (0.036 mol, 1 equiv.) sodium borohydride in 15 ml ethanol and 36.5 ml tetrahydrofuran. Once the crude product solution had been completely added the mixture was then stirred for 60 to 90 minutes at +15° C. 25 ml aqueous ammonium chloride solution (10% w/w) were then added and alkalized with 5 ml sodium hydroxide solution (32%) to pH 12. After being extracted twice with 50 ml ethyl acetate, the combined phases were dried over magnesium sulfate and evaporated in vacuo. 10 g crude mixture was obtained in this case.
Name
crude product ( IV )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axomadol
Reactant of Route 2
Reactant of Route 2
Axomadol
Reactant of Route 3
Reactant of Route 3
Axomadol
Reactant of Route 4
Reactant of Route 4
Axomadol
Reactant of Route 5
Axomadol
Reactant of Route 6
Axomadol

Citations

For This Compound
28
Citations
V Mangas‐Sanjuan, JM Pastor… - British Journal of …, 2016 - Wiley Online Library
… In summary, the effects of axomadol on pupil diameter were mediated by SS axomadol and RR O-demethyl axomadol. Both components contributed significantly to the effects on this …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
RD Altman - Drugs & aging, 2010 - Springer
… OR tenoxicam OR capsaicin OR glyceryl trinitrate OR salicylate]); (opioid OR morphine OR codeine OR oxycodone OR hydrocodone OR oxymorphone OR tramadol OR axomadol OR …
Number of citations: 43 link.springer.com
H Singh - 2023 - europepmc.org
Background and Purpose This report is the second surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine …
Number of citations: 0 europepmc.org
H Singh - 2023 - europepmc.org
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 0 europepmc.org
GC Richards, K Sitkowski, C Heneghan… - British Journal of …, 2021 - Wiley Online Library
Aim The growing demand for analgesia, coupled with an increasing need to treat opioid dependence and overdose, has escalated the development of novel opioids. We aimed to …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
H Singh - 2023 - europepmc.org
Background and Purpose This report is the first update for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine (available at …
Number of citations: 0 europepmc.org
JH VanderPluym, RBH Singh, MH Farah… - Systematic Review on …, 2022 - ncbi.nlm.nih.gov
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 4 www.ncbi.nlm.nih.gov
RBH Singh, JH VanderPluym, B Hasan… - Systematic Review on …, 2022 - ncbi.nlm.nih.gov
Background and Purpose This report is the first update for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine (available at …
Number of citations: 2 www.ncbi.nlm.nih.gov
N Marco‐Ariño, S Vide, M Agustí… - CPT …, 2022 - Wiley Online Library
… modeled the PDiam effects of the active components of axomadol and found that pupillary changes correlated linearly with the area under the curve of the cold pressor test. …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
D communes internationales … - WHO Drug …, 2003 - search.proquest.com
Dénominations communes internationales RECOMMANDÉES (DCI Rec): Liste 49 llestnotifiéque, conformémentauxdispositionsduparagraphe7dela Procédureà suivre …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.